molecular formula C11H8ClNOS B5655481 (3-amino-4-chlorophenyl)(2-thienyl)methanone

(3-amino-4-chlorophenyl)(2-thienyl)methanone

Cat. No. B5655481
M. Wt: 237.71 g/mol
InChI Key: GKLHXCZXFRMKTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to (3-amino-4-chlorophenyl)(2-thienyl)methanone involves several chemical reactions and conditions. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system comprising H2O2 and TFA. This process showcases the importance of controlled oxidation reactions in synthesizing specific methanone derivatives (Pouzet et al., 1998).

Molecular Structure Analysis

The molecular structure and properties of related compounds have been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been characterized by UV, IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations have been employed for structural optimization and understanding the vibrational spectra, highlighting the role of theoretical chemistry in elucidating molecular structures (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions involving (3-amino-4-chlorophenyl)(2-thienyl)methanone derivatives focus on their reactivity towards various nucleophiles. These reactions can lead to the functionalization of the thiophene derivatives, providing insights into their chemical behavior and potential for further modification. For example, benzo[b]thiophene sulfoxide derivatives undergo Michael-type nucleophilic addition, leading to the formation of substituted benzo[b]thiophenes, demonstrating the versatility of these compounds in chemical synthesis (Pouzet et al., 1998).

properties

IUPAC Name

(3-amino-4-chlorophenyl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLHXCZXFRMKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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